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Introduction
"Anticancer agent 195," identified as TMP195, is a first-in-class, selective inhibitor of class IIa

histone deacetylases (HDACs), with potent activity against HDAC4, HDAC5, HDAC7, and

HDAC9.[1][2] Unlike pan-HDAC inhibitors, TMP195 exhibits a unique mechanism of action by

primarily modulating the tumor microenvironment (TME) rather than directly inducing cancer

cell apoptosis.[3][4] Specifically, it reprograms tumor-associated macrophages (TAMs) from a

pro-tumoral (M2) to an anti-tumoral (M1) phenotype.[3] This shift enhances phagocytosis of

tumor cells, promotes the recruitment and activation of cytotoxic T lymphocytes, and

normalizes tumor vasculature, ultimately leading to reduced tumor growth and metastasis.

These characteristics make TMP195 a promising candidate for monotherapy and in

combination with standard chemotherapy and immunotherapy in preclinical xenograft models.

Data Presentation
The following tables summarize the quantitative data for the in vivo application of TMP195 in

various xenograft models.

Table 1: In Vivo Efficacy of TMP195 Monotherapy
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Cancer
Type

Xenograft
Model

Animal
Strain

Dosage
Administr
ation
Route

Dosing
Schedule

Key
Outcome
s

Breast

Cancer

MMTV-

PyMT

(autochtho

nous)

MMTV-

PyMT

transgenic

mice

50 mg/kg
Intraperiton

eal (i.p.)
Daily

Reduced

tumor

burden and

pulmonary

metastases

.

Colorectal

Cancer

MC38

(syngeneic

)

C57BL/6 50 mg/kg
Intraperiton

eal (i.p.)

Daily (Days

5-20 post-

implantatio

n)

Significant

reduction

in tumor

weight and

volume.

Colitis-

Associated

Colorectal

Cancer

AOM/DSS

induced
C57BL/6 50 mg/kg

Intraperiton

eal (i.p.)
Daily

Decreased

number

and load of

tumors.

Table 2: In Vivo Efficacy of TMP195 Combination Therapy in Breast Cancer (MMTV-PyMT

Model)
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Combinatio
n Agent

Dosage
(TMP195)

Dosage
(Combinati
on Agent)

Administrat
ion Route

Dosing
Schedule

Key
Outcomes

Paclitaxel
50 mg/kg

(daily, i.p.)

10 mg/kg

(every 5

days, i.v.)

i.p. and i.v. As specified

Significant

reduction in

tumor burden

compared to

monotherapy;

more durable

response

than

paclitaxel

alone.

Carboplatin
50 mg/kg

(daily, i.p.)

50 mg/kg

(every 5

days, i.v.)

i.p. and i.v. As specified

Significant

reduction in

tumor burden

compared to

monotherapy.

Anti-PD-1

Antibody

50 mg/kg

(daily, i.p.)

250 µ

g/mouse

(Days 2, 5, 8)

i.p. As specified

Significant

reduction in

tumor burden

compared to

TMP195

alone.

Signaling Pathway
The antitumor activity of TMP195 is primarily mediated through the modulation of macrophage

polarization. By inhibiting class IIa HDACs, TMP195 promotes the M1 polarization of

macrophages, which is associated with the activation of pro-inflammatory signaling pathways

such as NF-κB and p38/JNK MAPK. This leads to the increased production of inflammatory

cytokines like IL-6, IL-12, and TNF-α, contributing to an anti-tumor microenvironment.
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Caption: TMP195 Signaling Pathway in Macrophages.
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Protocol 1: Evaluation of TMP195 Monotherapy in a
Syngeneic Colorectal Cancer Xenograft Model
This protocol describes the procedure for establishing a subcutaneous MC38 colorectal cancer

model in C57BL/6 mice to assess the antitumor efficacy of TMP195.

Materials:

MC38 murine colorectal cancer cells

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin

Phosphate-Buffered Saline (PBS), sterile

Trypsin-EDTA

6-8 week old female C57BL/6 mice

TMP195

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

Calipers for tumor measurement

Syringes and needles for injection

Procedure:

Cell Culture: Culture MC38 cells in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Preparation: On the day of implantation, harvest exponentially growing MC38 cells using

Trypsin-EDTA. Wash the cells with sterile PBS and resuspend in sterile PBS at a

concentration of 1 x 10^7 cells/mL.

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into

the right flank of each C57BL/6 mouse.
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Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are

palpable, measure the tumor volume every two days using calipers. Calculate tumor volume

using the formula: Volume = (Length × Width²)/2.

Randomization and Treatment: When the average tumor volume reaches approximately 100-

150 mm³, randomize the mice into two groups: a control group and a TMP195 treatment

group.

Control Group: Administer the vehicle solution intraperitoneally (i.p.) daily.

Treatment Group: Administer TMP195 at a dose of 50 mg/kg via i.p. injection daily.

Treatment Duration: Continue the treatment for a predefined period (e.g., 15 days).

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

Measure the final tumor weight and volume. Calculate the tumor growth inhibition (TGI).

Toxicity Monitoring: Monitor the body weight of the mice every two days throughout the study

as an indicator of systemic toxicity.

Protocol 2: Evaluation of TMP195 in Combination with
Anti-PD-1 in a Syngeneic Colorectal Cancer Xenograft
Model
This protocol outlines the procedure for assessing the synergistic antitumor effect of TMP195

combined with an immune checkpoint inhibitor.

Materials:

Same materials as in Protocol 1

Anti-PD-1 antibody (or isotype control)

Procedure:

Tumor Model Establishment: Follow steps 1-4 from Protocol 1 to establish the MC38

xenograft model.
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Randomization and Treatment Groups: When tumors reach the desired size, randomize

mice into four groups:

Group 1: Vehicle control (i.p., daily) + Isotype control antibody

Group 2: TMP195 (50 mg/kg, i.p., daily) + Isotype control antibody

Group 3: Vehicle (i.p., daily) + Anti-PD-1 antibody (dosage and schedule as per

manufacturer's or literature recommendations)

Group 4: TMP195 (50 mg/kg, i.p., daily) + Anti-PD-1 antibody

Treatment Administration: Administer TMP195 and the vehicle daily. Administer the anti-PD-1

antibody or isotype control according to the established schedule (e.g., every 3-4 days).

Monitoring and Endpoint Analysis: Follow steps 6-8 from Protocol 1 for monitoring tumor

growth, toxicity, and endpoint analysis.

Experimental Workflow
The following diagram illustrates the general workflow for evaluating TMP195 in a xenograft

model.
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Caption: General Xenograft Experimental Workflow.
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Disclaimer: These protocols are intended for research purposes only and should be adapted

based on specific experimental goals, cell lines, and animal models. All animal experiments

must be conducted in accordance with institutional and national guidelines for animal welfare.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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